1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole
CAS No.: 2379322-25-3
Cat. No.: VC11653434
Molecular Formula: C13H11BrF3NO
Molecular Weight: 334.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379322-25-3 |
|---|---|
| Molecular Formula | C13H11BrF3NO |
| Molecular Weight | 334.13 g/mol |
| IUPAC Name | 1-[5-bromo-2-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole |
| Standard InChI | InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)11-7-10(14)5-6-12(11)19-13(15,16)17/h3-7H,1-2H3 |
| Standard InChI Key | WIPBNLPAGHIAOW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C |
| Canonical SMILES | CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole features a central pyrrole ring substituted at the 1-position with a 5-bromo-2-(trifluoromethoxy)phenyl group and at the 2- and 5-positions with methyl groups (Figure 1). The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects, while the bromine atom enhances molecular polarizability. The methyl groups contribute to steric hindrance, influencing conformational stability.
Molecular Formula: C₁₃H₁₁BrF₃NO
Molecular Weight: 334.13 g/mol
SMILES: CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C
InChIKey: WIPBNLPAGHIAOW-UHFFFAOYSA-N
Physicochemical Properties
The compound’s density is reported at 1.07 g/cm³, with a boiling point of 251.4°C at 760 mmHg and a flash point of 111°C. Its lipophilicity (logP) is enhanced by the trifluoromethoxy group, favoring membrane permeability in biological systems .
| Property | Value |
|---|---|
| Density | 1.07 g/cm³ |
| Boiling Point | 251.4°C at 760 mmHg |
| Flash Point | 111°C |
| Molecular Weight | 334.13 g/mol |
| Solubility | Insoluble in water; soluble in DCM, toluene |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis involves a multi-step protocol beginning with bromination of 2,5-dimethylpyrrole, followed by palladium-catalyzed cross-coupling to introduce the trifluoromethoxyphenyl group. Key steps include:
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Bromination: 2,5-dimethylpyrrole undergoes electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane.
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Suzuki-Miyaura Coupling: The brominated intermediate reacts with 2-(trifluoromethoxy)phenylboronic acid in the presence of Pd(OAc)₂ and triphenylphosphine (PPh₃) in toluene at 80°C .
Yield: 70–85% after purification via column chromatography.
Catalytic Optimization
Recent advances in iridium-catalyzed borylation have enabled efficient functionalization of pyrrole cores without requiring N–H protection . For example, methyl pyrrole-2-carboxylate undergoes borylation with pinacol borane (H-BPin) followed by Suzuki coupling with aryl bromides, achieving yields >90% . This method avoids tedious protection-deprotection cycles, streamlining large-scale production .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a precursor in designing:
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Anticancer Agents: Analogues like Lamellarins inhibit topoisomerase I, with IC₅₀ values <1 μM .
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Antivirals: Pyrrole-thiophene hybrids demonstrate anti-HIV activity by blocking viral entry .
Materials Science
The trifluoromethoxy group’s electron-withdrawing nature makes the compound suitable for:
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